4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a diethylamino propyl group, and two methoxy groups attached to a benzene ring, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps One common method starts with the bromination of 2,5-dimethoxybenzene to introduce the bromine atom This is followed by the sulfonation of the brominated product to attach the sulfonamide group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activities by binding to the active site. The diethylamino propyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
2,5-dimethoxy-N-[3-(diethylamino)propyl]benzenesulfonamide: Lacks the bromine atom, which may influence its substitution reactions and overall stability.
Uniqueness
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and a bromine atom allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O4S/c1-5-18(6-2)9-7-8-17-23(19,20)15-11-13(21-3)12(16)10-14(15)22-4/h10-11,17H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJBKUXSMZSKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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